![molecular formula C35H46N10O15 B15126316 2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry, biology, or industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time, etc.).
Industrial Production Methods: Discuss any known industrial production methods for the compound. Highlight the scale of production, any special equipment required, and the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include details about the solvents, catalysts, temperature, pressure, and time required for each reaction.
Major Products: Describe the major products formed from these reactions. Include information about the yield, purity, and any by-products formed.
Applications De Recherche Scientifique
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as chemistry, biology, medicine, and industry. Highlight any significant studies or discoveries involving the compound.
Mécanisme D'action
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds: List other compounds that are structurally or functionally similar to the compound .
Uniqueness: Compare the compound with the similar compounds listed. Highlight its unique properties, advantages, and any potential drawbacks.
Feel free to use this template as a starting point and add specific details as you gather more information about the compound
Propriétés
Formule moléculaire |
C35H46N10O15 |
|---|---|
Poids moléculaire |
846.8 g/mol |
Nom IUPAC |
2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid |
InChI |
InChI=1S/C35H46N10O15/c1-44-18(15-41-27-26(44)28(51)43-34(39)42-27)14-40-17-4-2-16(3-5-17)29(52)45(23(47)10-7-20(37)31(55)56)35(13-12-24(48)49,22(46)9-6-19(36)30(53)54)33(59)60-25(50)11-8-21(38)32(57)58/h2-5,18-21,40H,6-15,36-38H2,1H3,(H,48,49)(H,53,54)(H,55,56)(H,57,58)(H4,39,41,42,43,51) |
Clé InChI |
KEWZORTWSDTRER-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N(C(=O)CCC(C(=O)O)N)C(CCC(=O)O)(C(=O)CCC(C(=O)O)N)C(=O)OC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
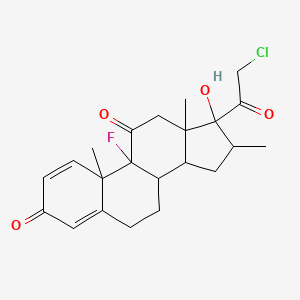
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
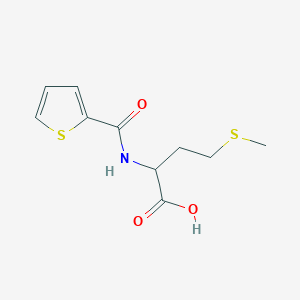
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
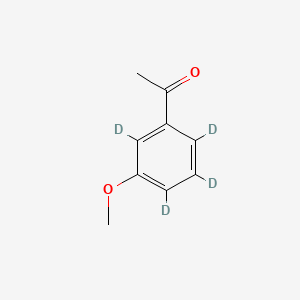

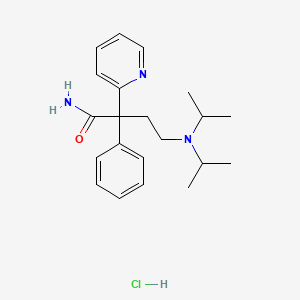
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)

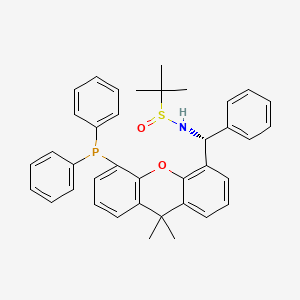

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
